N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS No.: 313254-07-8
Cat. No.: VC4212536
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313254-07-8 |
|---|---|
| Molecular Formula | C15H11N3O3S |
| Molecular Weight | 313.33 |
| IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C15H11N3O3S/c1-9-4-2-7-12-13(9)16-15(22-12)17-14(19)10-5-3-6-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19) |
| Standard InChI Key | FEPKHNRQXHYCBA-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole class of organic compounds. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound, featuring a benzothiazole ring and a nitrobenzamide moiety, positions it as a potential candidate for further research in pharmacology and organic synthesis.
Synthesis
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves several key steps, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of similar benzothiazole derivatives involves reactions between benzothiazole amines and nitrobenzoyl chlorides in the presence of a base.
Biological Activities and Applications
Benzothiazole derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, are of significant interest in medicinal chemistry due to their potential applications in drug development. These compounds can interact with specific molecular targets within biological systems, influencing enzyme activity and receptor interactions. This interaction is crucial for understanding their pharmacodynamics and potential therapeutic uses.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Modulation of enzyme activity contributing to pharmacological effects. |
| Receptor Modulation | Interaction with receptors influencing biological responses. |
| Cytotoxic Effects | Potential cytotoxicity due to nitro group bioreduction. |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide. These compounds differ in their substituents on the benzothiazole ring and the position of the nitro group on the benzamide moiety, which can affect their biological activities and chemical properties.
| Compound | Structure Features | Unique Attributes |
|---|---|---|
| N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Benzothiazole ring, nitro group at the 3-position | Potential for specific biological interactions |
| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Additional methyl group at the 7-position | Different biological activity profile |
| N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | Lacks methyl substituent on benzothiazole ring | Basic benzothiazole structure with nitrobenzamide |
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